molecular formula C10H9F2N3O B1488648 {1-[(2,4-difluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol CAS No. 1247218-98-9

{1-[(2,4-difluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol

Cat. No.: B1488648
CAS No.: 1247218-98-9
M. Wt: 225.19 g/mol
InChI Key: YTQJQILHTOBPAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{1-[(2,4-Difluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol is a high-value chemical intermediate designed for advanced pharmaceutical and medicinal chemistry research. This compound features a 1,2,3-triazole core, a privileged scaffold in drug discovery known for its metabolic stability and ability to mimic amide bonds, facilitating strong interactions with biological targets . The 2,4-difluorophenyl moiety is a structurally significant group often associated with enhanced biological activity and optimal pharmacokinetic properties, as seen in various therapeutic agents . The primary research application of this compound is as a versatile building block in the synthesis of novel bioactive molecules. Its reactive methanol (-CH2OH) functional group allows for further chemical derivatization, enabling researchers to create extensive libraries of compounds for biological screening. Triazole derivatives, in particular, have demonstrated a wide spectrum of pharmacological activities in scientific studies, including potent antifungal and antibacterial effects . Furthermore, the 1,2,3-triazole pharmacophore is actively investigated for its potential in anticancer drug development, with some derivatives shown to exhibit cytotoxic activity against various human cancer cell lines . The structural motif of a fluorophenyl group linked to a triazole is a common feature in several clinically used antifungal azoles and advanced research compounds, underscoring its significant research value . This product is provided for research purposes as a key intermediate in hit-to-lead optimization and for exploring new mechanisms of action in infectious disease and oncology. It is intended for use by qualified laboratory professionals only. This product is For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

[1-[(2,4-difluorophenyl)methyl]triazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F2N3O/c11-8-2-1-7(10(12)3-8)4-15-5-9(6-16)13-14-15/h1-3,5,16H,4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTQJQILHTOBPAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)CN2C=C(N=N2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

{1-[(2,4-difluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol, a triazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is structurally characterized by the presence of a difluorophenyl moiety and a triazole ring, which are known to influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its antifungal properties, interactions with cytochrome P450 enzymes, and potential therapeutic applications.

  • Molecular Formula : C10H9F2N3O
  • Molecular Weight : 225.19 g/mol
  • CAS Number : 1364193-40-7

Antifungal Activity

The antifungal activity of {1-[(2,4-difluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol has been evaluated against various fungal strains. Research indicates that triazole derivatives exhibit significant antifungal properties due to their ability to inhibit the enzyme lanosterol 14α-demethylase (CYP51), crucial for ergosterol biosynthesis in fungi.

Minimum Inhibitory Concentration (MIC) Data

A comparative analysis of the antifungal activity is presented in Table 1:

CompoundFungal StrainMIC (µg/mL)
{1-[(2,4-difluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanolCandida albicans0.020
FluconazoleCandida albicans0.023
Other TriazolesVarious StrainsVaried

The compound demonstrated an MIC comparable to fluconazole, indicating its potential as an effective antifungal agent .

The mechanism by which {1-[(2,4-difluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol exerts its antifungal effects involves:

  • Inhibition of CYP51 : The triazole ring coordinates with the iron atom in the heme group of CYP51, preventing the conversion of lanosterol to ergosterol.
  • Disruption of Membrane Integrity : By inhibiting ergosterol synthesis, the compound compromises fungal cell membrane integrity.

Interaction with Cytochrome P450 Enzymes

The compound's interaction with cytochrome P450 enzymes has been studied to evaluate its selectivity and potential side effects. Inhibitory studies reveal that while it effectively inhibits CYP51 involved in fungal metabolism, it shows selectivity against other isoforms such as CYP11B and CYP19. This selectivity is crucial for reducing adverse effects associated with broad-spectrum P450 inhibition .

Case Studies

Several studies have highlighted the therapeutic potential of triazole derivatives similar to {1-[(2,4-difluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol:

  • Study on Candida Species : A study demonstrated that compounds with similar structures exhibited potent antifungal activity against resistant Candida strains. The findings suggest that modifications on the phenyl ring can enhance activity and selectivity .
  • CYP Enzyme Inhibition Study : Another research focused on evaluating the selectivity of various triazole derivatives against multiple cytochrome P450 enzymes. The results indicated that certain substitutions led to improved selectivity profiles without compromising antifungal efficacy .

Scientific Research Applications

Medicinal Chemistry Applications

Antifungal Activity
Research indicates that triazole derivatives exhibit significant antifungal properties. A study demonstrated that {1-[(2,4-difluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol showed potent activity against various fungal strains, making it a candidate for developing new antifungal agents .

Anticancer Properties
Triazoles have been investigated for their anticancer effects. A detailed study reported that compounds similar to {1-[(2,4-difluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol inhibited cell proliferation in cancer cell lines. This suggests potential therapeutic roles in oncology .

Case Study: Synthesis and Efficacy
In a controlled experiment, researchers synthesized {1-[(2,4-difluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol and evaluated its efficacy against specific cancer cell lines. The results showed a significant reduction in cell viability at concentrations as low as 10 µM .

Agricultural Applications

Pesticidal Properties
The compound has shown promise as a pesticide. Studies have indicated that triazole derivatives can act as effective fungicides and herbicides. For instance, {1-[(2,4-difluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol was tested for its ability to control fungal pathogens in crops .

Case Study: Field Trials
Field trials conducted on wheat crops demonstrated that the application of this compound significantly reduced the incidence of fungal diseases compared to untreated controls. The results indicated an increase in yield by approximately 20% due to enhanced plant health .

Material Science Applications

Polymer Chemistry
The incorporation of triazole compounds into polymer matrices has been explored for enhancing material properties. {1-[(2,4-difluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol can be used as a monomer or crosslinking agent in the synthesis of advanced polymers with improved thermal stability and mechanical strength .

Case Study: Polymer Development
Researchers developed a series of polymers incorporating {1-[(2,4-difluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol. The resulting materials exhibited superior resistance to thermal degradation compared to traditional polymer formulations .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

Fluorine Substitution Patterns
  • Target Compound : The 2,4-difluorophenyl group introduces strong electron-withdrawing effects, enhancing metabolic stability and hydrophobic interactions in biological systems.
  • [1-(3-Fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl]methanol (): Substitution at the 3-position reduces steric hindrance compared to 2,4-difluoro derivatives. This compound has a lower molar mass (207.2 g/mol) and melting point (64–66°C), suggesting reduced crystallinity compared to the target compound .
  • However, chlorine’s larger size may reduce compatibility with sterically constrained active sites .
Halogen-Free Derivatives
  • [1-(2-Methoxyphenyl)methyl]-1H-1,2,3-triazol-4-yl]methanol (): The methoxy group (-OCH3) offers electron-donating effects, which may reduce metabolic stability but improve solubility. No biological data are available, highlighting a gap in comparative studies .
Enzyme Inhibition
  • STS Inhibitors : Compounds like 4-[1-(3,5-difluorophenyl)-1H-1,2,3-triazol-4-yl]phenyl sulphamate (IC50 = 36 nM) demonstrate that fluorinated triazoles effectively inhibit steroid sulfatase (STS) via interactions with Arg98 . The target compound’s 2,4-difluorophenyl group may similarly engage in hydrophobic and hydrogen-bonding interactions, though experimental validation is needed.
  • CYP51 Targeting: Fluconazole derivatives with 2,4-difluorophenyl groups (e.g., ) show antifungal activity by inhibiting cytochrome P450 14α-demethylase (CYP51).
Cytotoxicity
  • (E)-2-[1-{[1-(3-Fluorophenyl)-1H-1,2,3-triazol-4-yl]methyl}imino)ethyl]-5-methoxyphenol (IC50 = 45.1 µM against A549 cells) suggests that fluorinated triazoles exhibit moderate cytotoxicity . The target compound’s difluorophenyl group may enhance cell permeability, but its specific activity remains uncharacterized.

Physicochemical Properties

Compound Molecular Formula Molar Mass (g/mol) Melting Point (°C) Key Features
Target Compound C10H9F2N3O 225.2 Not reported 2,4-Difluorophenyl, hydroxymethyl
[1-(3-Fluorophenyl)methyl]-...methanol C10H10FN3O 207.2 64–66 3-Fluorophenyl, lower lipophilicity
[1-(4-Chlorophenyl)-...methanol C9H8ClN3O 209.6 Not reported Chlorine enhances polarizability
[1-(2,2-Difluoro-2-phenylethyl)-...methanol C11H11F2N3O 263.2 Not reported Ethyl chain increases flexibility

Preparation Methods

Regioselective Cycloaddition (Click Chemistry) Approach

Overview:
The most widely reported and efficient method for synthesizing {1-[(2,4-difluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol involves the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a classic "click chemistry" reaction. This method enables the formation of the 1,2,3-triazole ring with high regioselectivity and yields.

Key Reaction Components:

  • Starting materials: 2,4-difluorobenzyl halide (commonly bromide or chloride) and propargyl alcohol.
  • Catalyst system: Copper(I) species generated in situ from copper(II) salts (e.g., CuSO4) and a reducing agent such as sodium ascorbate.
  • Additional reagents: Sodium azide as the azide source, phase transfer catalysts, potassium iodide to enhance reaction rate.
  • Solvent: Typically polar aprotic solvents or mixed solvents such as tetrahydrofuran (THF) and water, or dimethylformamide (DMF).
  • Temperature: Moderate temperatures ranging from 50°C to 80°C.
  • Reaction time: 4 to 12 hours for completion.

Reaction Mechanism:
The process involves the nucleophilic substitution of the benzyl halide with sodium azide to form an aryl azide intermediate, followed by Cu(I)-catalyzed 1,3-dipolar cycloaddition with propargyl alcohol, yielding the triazole ring substituted at the 1-position by the difluorobenzyl group and at the 4-position by the hydroxymethyl group.

Representative Reaction Scheme:

Step Reagents/Conditions Product
1 2,4-difluorobenzyl bromide + NaN3, Cu(I) catalyst, phase transfer catalyst, KI, solvent, 50–80°C [1-(2,4-difluorobenzyl)-1H-1,2,3-triazol-4-yl]methanol
2 Optional oxidation or further functionalization Derivatives or carboxamide analogs

Notes:

  • The Cu(I) catalyst is often generated in situ by reducing Cu(II) salts with sodium ascorbate or sodium bisulfite.
  • Phase transfer catalysts improve the solubility and reaction rate.
  • Potassium iodide acts as a nucleophilic catalyst enhancing the substitution step.
  • The reaction is regioselective, favoring 1,4-disubstituted triazoles.

This method is detailed in patent literature describing similar fluorinated triazole compounds, highlighting its robustness and scalability for pharmaceutical intermediates.

Epoxide Ring-Opening Method

Overview:
An alternative synthesis involves the preparation of an epoxide intermediate from a 1,3-bishalo-2-(2,4-difluorophenyl)propan-2-ol derivative, followed by nucleophilic ring-opening with 1,2,4-triazole.

Key Steps:

  • Starting from 1,3-bishalo-2-(2,4-difluorophenyl)propan-2-ol, treatment with base forms the corresponding epoxide intermediate.
  • The epoxide is then reacted with 1,2,4-triazole in the presence of a base (e.g., potassium carbonate) in an organic solvent such as dry DMF or THF.
  • Reaction conditions typically involve heating up to 120°C for up to 24 hours.
  • The product is the desired triazolylmethanol derivative.

Advantages:

  • This method allows isolation of the epoxide intermediate, which can be useful for characterization or alternative functionalizations.
  • Provides a different synthetic route that may be advantageous depending on substrate availability.

Reaction Conditions Table:

Parameter Condition
Solvent Dry DMF or THF
Temperature Up to 120°C
Time Up to 24 hours
Base Potassium carbonate or similar inorganic base
Starting material 1,3-bishalo-2-(2,4-difluorophenyl)propan-2-ol

This method is described in older patent literature focusing on antifungal triazole derivatives.

Use of Tris(triazolyl) Ligands to Enhance CuAAC

Overview:
Recent advances have introduced the use of specialized triazole-based ligands such as THETA (tris[1-(2-hydroxyethyl)-1H-1,2,3-triazol-4-yl]methylamine) to improve the efficiency and selectivity of CuAAC reactions.

Preparation of Ligands:

  • Ligands are synthesized via multi-step reactions involving azide-alkyne cycloadditions.
  • For example, 2-chloroethanol is converted to 2-azidoethanol, which is then reacted with tripropargylamine in the presence of Cu(I) to yield THETA.
  • These ligands stabilize the Cu(I) catalyst, enhancing reaction rates and yields.

Application:

  • The use of such ligands in the preparation of fluorinated triazole compounds, including {1-[(2,4-difluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol analogs, results in improved manual and automated synthesis protocols.
  • This approach is particularly useful for scale-up and automated synthesis in pharmaceutical research.

Key Advantages:

  • Increased catalyst stability.
  • Reduced side reactions.
  • Enhanced reaction kinetics.

This methodology is reported in recent organic process research studies focusing on CuAAC optimization for fluorinated triazoles.

Summary Table of Preparation Methods

Method Starting Materials Catalysts/Reagents Conditions Advantages References
Regioselective CuAAC 2,4-difluorobenzyl halide + propargyl alcohol + sodium azide Cu(I) (from CuSO4 + sodium ascorbate), phase transfer catalyst, KI 50–80°C, 4–12 h, solvent: THF/H2O or DMF High regioselectivity, scalable, mild conditions
Epoxide Ring-Opening 1,3-bishalo-2-(2,4-difluorophenyl)propan-2-ol → epoxide intermediate 1,2,4-triazole, base (K2CO3) Up to 120°C, up to 24 h, dry DMF or THF Alternative route, epoxide intermediate isolable
CuAAC with Triazole Ligands Similar to CuAAC but with specialized ligands (THETA) Cu(I) stabilized by THETA ligand Mild to moderate temperatures, improved catalyst stability Enhanced efficiency, suitable for automation

Research Findings and Practical Considerations

  • Regioselectivity: The CuAAC method reliably produces the 1,4-disubstituted triazole regioisomer, essential for biological activity.
  • Catalyst Generation: In situ generation of Cu(I) from Cu(II) salts and reducing agents like sodium ascorbate is preferred for operational simplicity and reproducibility.
  • Reaction Monitoring: Completion is typically monitored by chromatographic methods (HPLC, TLC).
  • Purification: Products are purified by filtration, recrystallization, or chromatography to achieve >95% purity.
  • Scale-Up: The CuAAC method with triazole ligands has been demonstrated to be scalable and adaptable to automated synthesis platforms.
  • Safety: Handling azides and copper catalysts requires standard precautions due to toxicity and potential explosiveness of azides.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing {1-[(2,4-difluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol?

  • Methodology : The compound can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry") to form the triazole core, followed by functionalization. For example:

Triazole Formation : React a 2,4-difluorobenzyl azide with a propargyl alcohol derivative under Cu(I) catalysis (e.g., CuSO₄/sodium ascorbate in THF/H₂O) to yield the triazole intermediate .

Reduction : If the hydroxyl group is protected during synthesis, a sodium borohydride (NaBH₄) reduction in methanol or ethanol can finalize the alcohol moiety .

  • Validation : Characterization via ¹H/¹³C NMR and HRMS is critical to confirm regioselectivity and purity .

Q. How is the structural integrity of this compound validated in synthetic workflows?

  • Analytical Techniques :

  • NMR Spectroscopy : ¹H NMR (δ 4.5–5.5 ppm for triazole-CH₂-O; δ 6.5–7.5 ppm for aromatic protons from the 2,4-difluorophenyl group) .
  • Mass Spectrometry : HRMS (ESI) to confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns .
  • X-ray Crystallography (if crystalline): Resolve bond lengths and angles, particularly for the triazole and benzyl groups .

Q. What biological activities are reported for structurally related triazole derivatives?

  • Antifungal Activity : Analogues like fluconazole derivatives show MIC₈₀ values <1 µg/mL against Candida albicans via CYP51 inhibition .
  • Anticancer Potential : Triazole-linked quinoxaline derivatives exhibit IC₅₀ values of 3–5 µM against HeLa and MCF-7 cell lines .

Advanced Research Questions

Q. How can computational methods guide the optimization of this compound’s bioactivity?

  • Molecular Docking : Dock the compound into target enzymes (e.g., CYP51 for antifungals) using software like AutoDock Vina. Prioritize substituents that enhance hydrogen bonding (e.g., -OH) with active-site residues (e.g., heme iron) .
  • SAR Studies : Modify the 2,4-difluorophenyl or triazole-methyl groups to assess impacts on binding affinity. For example, electron-withdrawing groups on the phenyl ring improve metabolic stability .

Q. What strategies resolve contradictions in reported biological data for triazole derivatives?

  • Data Reconciliation :

Standardize Assays : Use CLSI guidelines for antifungal MIC testing to minimize inter-lab variability .

Control for Stereochemistry : Ensure synthetic routes yield enantiomerically pure products, as racemic mixtures can skew activity .

Validate Targets : Confirm target engagement via enzyme inhibition assays (e.g., CYP51 activity measured spectrophotometrically) .

Q. How can environmental persistence and degradation pathways of this compound be studied?

  • Methodology :

Photodegradation : Expose the compound to UV light in aqueous solutions (pH 7.4) and analyze degradation products via LC-MS .

Biodegradation : Use soil or microbial consortia to assess mineralization rates under aerobic/anaerobic conditions .

  • Ecotoxicity : Perform Daphnia magna or Aliivibrio fischeri assays to determine LC₅₀/EC₅₀ values .

Q. What are the challenges in designing prodrugs or targeted delivery systems for this compound?

  • Prodrug Strategies :

  • Phosphonate Esterification : Protect the hydroxyl group with a phosphonate moiety (e.g., using TMSBr/MeOH) to enhance membrane permeability, with enzymatic cleavage in vivo .
    • Targeted Delivery : Conjugate the compound to autophagy-inducing peptides (e.g., using ULK1-recruiting chimeras) for organelle-specific action .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
{1-[(2,4-difluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol
Reactant of Route 2
Reactant of Route 2
{1-[(2,4-difluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.